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Alpha-CF3-TMC

Cat. No.: B1192148
M. Wt: 396.36
InChI Key: FZGGGRGCLANZMB-DHDCSXOGSA-N
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Description

Significance of the Trifluoromethyl (CF3) Group in Chemical Sciences

The trifluoromethyl group is a cornerstone in modern medicinal, agricultural, and materials chemistry due to its unique electronic and steric characteristics. nih.gov Its integration into organic molecules is a key strategy for modulating molecular properties. nih.govhovione.com The importance of the -CF3 group is highlighted by its presence in numerous FDA-approved drugs. mdpi.comontosight.ai

The trifluoromethyl group exerts a powerful influence on the structure of a molecule due to its distinct electronic and steric properties.

Electronic Influence: The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This is a result of the high electronegativity of the three fluorine atoms, which pulls electron density away from the carbon atom to which they are attached. masterorganicchemistry.com This inductive effect creates a partial positive charge on the carbon of the -CF3 group, making it "electron-poor." masterorganicchemistry.com The electronegativity of the trifluoromethyl group is often described as being intermediate between that of fluorine and chlorine. wikipedia.org This strong electron-withdrawing nature significantly impacts the reactivity and electronic distribution of the entire molecule. nih.gov

Steric Influence: The trifluoromethyl group is considerably larger than a hydrogen atom and is often used as a bioisostere to replace a methyl or chloro group. wikipedia.org The replacement of a methyl group with a trifluoromethyl group can lead to significant steric effects that influence molecular conformation and interactions. cdnsciencepub.com For instance, the introduction of a -CF3 group can create steric hindrance that stabilizes certain conformations or restricts bond rotation. cdnsciencepub.comrsc.org In some cases, the steric bulk of the -CF3 group can shield reactive centers within a molecule. rsc.org

The unique electronic nature of the -CF3 group profoundly affects key physicochemical properties of organic compounds.

Acidity: Due to its strong electron-withdrawing inductive effect, the trifluoromethyl group significantly increases the acidity of nearby functional groups. wikipedia.org For example, trifluoroacetic acid is a much stronger acid than acetic acid. Conversely, the -CF3 group lowers the basicity of compounds like trifluoroethanol. wikipedia.org This modulation of pKa values is a critical tool in drug design. cas.cn

Lipophilicity: Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial parameter for the absorption and distribution of drugs in the body. The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity. beilstein-journals.orgbeilstein-journals.org The Hansch hydrophobicity parameter (π), a measure of lipophilicity, is higher for -CF3 (π = 0.88) compared to a hydrogen atom. beilstein-journals.org However, the effect on lipophilicity can be complex and depends on the specific molecular context. nih.govacs.org While a -CF3 group can make a molecule more lipophilic, it can also simultaneously make it more polar. d-nb.info

The trifluoromethyl group is considered a "privileged structural motif" in the design and synthesis of advanced materials, particularly in the pharmaceutical and agrochemical industries. beilstein-journals.orgrsc.org Its incorporation is a well-established strategy for enhancing the metabolic stability and bioavailability of drug candidates. mdpi.comcas.cn

The -CF3 group can protect a reactive site, such as a methyl group, from metabolic oxidation by enzymes in the body. wikipedia.org This increased stability can lead to a longer duration of action for a drug. Furthermore, the enhanced lipophilicity conferred by the -CF3 group can improve a molecule's ability to cross cell membranes and reach its biological target. ontosight.aiontosight.ai Consequently, a vast toolkit of chemical reactions has been developed for the specific purpose of introducing the trifluoromethyl group into a wide array of organic molecules. mdpi.comacs.orgresearchgate.net

Impact on Physicochemical Properties (e.g., acidity, lipophilicity)

Overview of Chalcone (B49325) Derivatives and their Chemical Relevance

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that belong to the flavonoid family. nih.govchemrevlett.com They are characterized by a core structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govchemrevlett.commdpi.com This keto-ethylenic bridge is a key feature that imparts reactivity to the molecule. researchgate.net

Chalcones are naturally abundant, found in a variety of edible plants, fruits, and vegetables. nih.govchemrevlett.com They serve as important biosynthetic precursors for other flavonoids and isoflavonoids. nih.govjchemrev.com The synthesis of chalcone derivatives is most commonly achieved through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503). chemrevlett.comjchemrev.com This straightforward synthesis allows for the creation of a diverse library of chalcone derivatives with various substituents on the aromatic rings. nih.gov

Specific Focus on Alpha-CF3-TMC (α-Trifluoromethyl-2',3,4,4'-tetramethoxychalcone)

Within the broad family of chalcone derivatives, α-Trifluoromethyl-2',3,4,4'-tetramethoxychalcone (α-CF3-TMC) is a compound of specific interest. It combines the core chalcone scaffold with the unique properties of the trifluoromethyl group.

α-CF3-TMC is a synthetic chalcone derivative. Its structure is defined by the chalcone backbone with specific substituents on both aromatic rings and at the α-position of the enone system. The "TMC" designation refers to its tetramethoxy-substituted chalcone framework, specifically 2',3,4,4'-tetramethoxychalcone (B14108424). The key distinguishing feature is the trifluoromethyl (-CF3) group attached to the α-carbon of the α,β-unsaturated carbonyl system. uni-regensburg.de

The synthesis of such α-substituted chalcones involves modifying the standard Claisen-Schmidt condensation or using specifically prepared starting materials. For example, α-substituted acetophenones can be reacted with benzaldehydes to yield the corresponding α-substituted chalcones. uni-regensburg.de The introduction of different substituents at this α-position, such as halogens (F, Cl, Br, I) or a trifluoromethyl group, has been explored as a method to systematically modify the chemical reactivity of the chalcone scaffold. uni-regensburg.decore.ac.uk α-CF3-TMC is part of a series of compounds designed to study the effects of α-substitution on the properties of the 2',3,4,4'-tetramethoxychalcone core structure. uni-regensburg.de

Rationale for Researching the α-Trifluoromethylated Position

While the introduction of a trifluoromethyl group onto aromatic and heteroaromatic rings is well-established, the synthesis and study of compounds with a CF3 group at the α-position to a carbonyl group or other functional groups have presented greater challenges and, consequently, represent a significant area of ongoing research. nih.govorgsyn.org The position of the CF3 group within a molecule is crucial, as it dictates the electronic and steric environment of the neighboring functional groups, thereby modulating the compound's reactivity and biological activity.

Research into the α-trifluoromethylated position is driven by several key factors:

Unique Reactivity: The strong electron-withdrawing nature of the α-trifluoromethyl group significantly influences the reactivity of adjacent functional groups. For example, α-trifluoromethyl ketones are valuable building blocks in organic synthesis, but their preparation can be challenging due to the electronic effects of the CF3 group. thieme.de The development of methods for the α-trifluoromethylation of ketones, such as those using silyl (B83357) enol ethers or vinyl triflates, has opened new avenues for the synthesis of complex fluorinated molecules. researchgate.netacs.orgnih.gov

Biological Activity: The placement of a trifluoromethyl group at the α-position can have a profound impact on a compound's biological profile. For instance, studies on α-substituted chalcones have shown that the α-CF3-substituted analogue (α-CF3-TMC) exhibits potent biological activity. uni-regensburg.deuni-regensburg.de This includes the induction of the Nrf2-dependent antioxidant response and the inhibition of pro-inflammatory pathways. uni-regensburg.de

Structural Diversity: The development of methods to install a CF3 group at an alkyl position, as opposed to an aryl position, is crucial for expanding the chemical space of fluorinated compounds and creating novel molecular architectures. nih.gov This allows for the synthesis of a wider range of drug candidates and functional materials.

The investigation of α-trifluoromethylated compounds like α-CF3-TMC provides valuable insights into the interplay between molecular structure, reactivity, and biological function. The unique electronic properties conferred by the α-CF3 group make these compounds powerful tools for probing biological pathways and for the design of new therapeutic agents.

Research Findings on α-CF3-TMC

Studies on a series of α-substituted chalcones have provided detailed insights into the chemical reactivity and biological activity of α-CF3-TMC.

CompoundThiol Reactivity (k2)Nrf2 Activation (C10, µM)Inhibition of NO Production (IC50)
α-CF3-TMC High0.495120 nM
α-Br-TMC Moderate1.39640 nM
α-Cl-TMC Moderate2.46992 nM
α-I-TMC Moderate5.943.15 µM
α-H-TMC Low7.234.44 µM
XN (Xanthohumol) Low10.4Not Reported

Data compiled from studies on α-substituted chalcones. uni-regensburg.de

As the table indicates, α-CF3-TMC was found to be the most potent compound in the series for both activating the Nrf2 antioxidant response and inhibiting nitric oxide (NO) production, a key mediator of inflammation. uni-regensburg.de Its high potency is strongly correlated with its high thiol reactivity. uni-regensburg.de Further investigations revealed that α-CF3-TMC and α-Br-TMC could significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8. uni-regensburg.de

Properties

Molecular Formula

C20H19F3O5

Molecular Weight

396.36

IUPAC Name

alpha-Trifluoromethyl-2',3,4,4'-tetramethoxychalcone

InChI

InChI=1S/C20H19F3O5/c1-25-13-6-7-14(17(11-13)27-3)19(24)15(20(21,22)23)9-12-5-8-16(26-2)18(10-12)28-4/h5-11H,1-4H3/b15-9-

InChI Key

FZGGGRGCLANZMB-DHDCSXOGSA-N

SMILES

O=C(C1=CC=C(OC)C=C1OC)/C(C(F)(F)F)=C/C2=CC=C(OC)C(OC)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-CF3-TMC;  alphaCF3TMC;  alpha CF3 TMC;  alphaCF3-TMC;  alpha-CF3TMC

Origin of Product

United States

Elucidation of Reaction Mechanisms

Radical Pathways in Trifluoromethylation Reactions

Radical trifluoromethylation represents a powerful method for creating C(sp³)–CF3 bonds. These reactions hinge on the successful generation and subsequent reaction of the trifluoromethyl radical (•CF3).

The generation of the highly reactive and electrophilic •CF3 radical is the initial key step in radical trifluoromethylation pathways. wikipedia.org A variety of reagents and methods have been developed to produce this radical species under controlled conditions. The choice of precursor is critical and often dictates the reaction conditions, such as the need for thermal or photochemical initiation. wikipedia.orgnih.gov

Commonly used sources for generating CF3 radicals include:

Trifluoroiodomethane (CF3I) and Trifluorobromomethane (CF3Br) : These compounds can undergo homolytic cleavage of the C-X bond upon thermal or photochemical stimulation to release the •CF3 radical. wikipedia.org Photocatalysis, often using iridium-based complexes, can facilitate the generation of •CF3 from CF3Br under mild, visible-light irradiation. nih.govresearchgate.net

Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois Reagent) : This reagent can generate •CF3 radicals under oxidative conditions, often initiated by an oxidant like tert-butyl hydroperoxide (tBuOOH) or via photoredox catalysis. wikipedia.orgrsc.org It has been successfully used in the photooxidative keto-trifluoromethylation of styrenes. rsc.org

Electrophilic Trifluoromethylating Reagents : Reagents such as S-(trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent) or S-(Trifluoromethyl)dibenzothiophenium salts (Togni's reagents) can be reduced via single-electron transfer (SET) to generate a •CF3 radical. nih.govrsc.orgcas.cn For example, S-(trifluoromethyl)diphenylsulfonium triflate reacts with reductants like Na2S2O4 to produce the •CF3 radical without needing further activation. rsc.org Similarly, novel reagents like trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) have been designed for their ability to engage in radical reactions upon initiation. nih.govorganic-chemistry.org

The reactivity of the generated •CF3 radical is characterized by its electrophilic nature. wikipedia.org It readily adds to electron-rich systems such as alkenes and silyl (B83357) enol ethers. nih.govnih.gov In the context of forming α-CF3-chalcones, the •CF3 radical would add to the β-carbon of the α,β-unsaturated ketone system, a Michael-type addition, to form a stabilized α-carbonyl radical intermediate.

CF3 Radical Precursor Generation Method Key Features
Trifluoroiodomethane (CF3I)Photochemical or thermal initiation, triethylboraneOne of the earliest reagents used for radical trifluoromethylation. wikipedia.org
Trifluorobromomethane (CF3Br)Visible-light photocatalysis (e.g., with fac-Ir(ppy)3)Allows for mild reaction conditions. nih.govresearchgate.net
Sodium Trifluoromethanesulfinate (CF3SO2Na)Oxidation (e.g., with tBuOOH) or photoredox catalysisCommercially available, low cost, and easy to handle. rsc.org
Umemoto/Togni ReagentsSingle-Electron Transfer (SET) from a reductant or photocatalystElectrophilic reagents that can be used as radical sources. nih.govcas.cn
Trifluoromethyl Thianthrenium TriflateSingle-step synthesis, can act as electrophilic, nucleophilic, or radical sourceA versatile and highly accessible modern reagent. nih.govorganic-chemistry.org

This table presents a selection of common precursors for generating trifluoromethyl radicals.

Once generated, the •CF3 radical can participate in a radical chain reaction, which typically consists of three phases: initiation, propagation, and termination. nih.govlibretexts.org

A plausible radical chain mechanism for the trifluoromethylation of a chalcone (B49325) precursor is as follows:

Initiation : The reaction begins with the generation of the trifluoromethyl radical (•CF3) from a suitable precursor, often triggered by light, heat, or a chemical initiator. nih.govlibretexts.org

Example: CF3I + hν → •CF3 + •I

Propagation : This phase consists of a series of steps that consume reactants and form products while regenerating the radical chain carrier.

Step A : The electrophilic •CF3 radical adds to the electron-rich double bond of the chalcone (or a silyl enol ether precursor), typically at the β-position, to form a resonance-stabilized α-carbonyl radical intermediate. beilstein-journals.orgmdpi.com

Step B : This radical intermediate then abstracts an atom (e.g., a hydrogen atom from a donor or a halogen) or undergoes oxidation to form the final α-trifluoromethylated product and generate a new radical species that continues the chain. nih.govbeilstein-journals.org For instance, in photoredox catalysis, the radical intermediate can be oxidized by the photocatalyst in an excited state. mdpi.com

Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org

This chain process allows for the efficient conversion of the starting material into the desired trifluoromethylated product from a small initial amount of radical initiator. nih.gov

Directly observing and characterizing highly reactive radical intermediates is challenging due to their short lifetimes. Therefore, their existence is often inferred through indirect methods, such as radical trapping experiments. researchgate.netnih.gov A common technique involves the use of a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). If a •CF3 radical is generated in the reaction mixture, it can be trapped by TEMPO to form a stable TEMPO-CF3 adduct, which can then be detected by techniques like 19F NMR spectroscopy or mass spectrometry. researchgate.netnii.ac.jp The detection of this adduct provides strong evidence for the presence of •CF3 radicals in the reaction. researchgate.netnih.gov Similarly, the characterization of other potential radical intermediates in the pathway often relies on trapping experiments or computational studies to support proposed mechanisms. researchgate.net

Radical Chain Mechanisms

Mechanisms of Transition Metal-Catalyzed Reactions

Transition metals, particularly copper and palladium, are widely used to catalyze trifluoromethylation reactions, often offering high efficiency and selectivity under mild conditions. These reactions typically proceed through a catalytic cycle involving changes in the metal's oxidation state.

A fundamental mechanistic sequence in many transition metal-catalyzed cross-coupling reactions is oxidative addition followed by reductive elimination. libretexts.orglibretexts.orgumb.edu

Oxidative Addition : This is the step where a metal center with a lower oxidation state (e.g., M(0) or M(I)) inserts into a substrate bond (e.g., R-X or Ar-X), leading to an increase in the metal's oxidation state by two (e.g., to M(II) or M(III)). libretexts.org In the context of trifluoromethylation, the metal can react with a CF3 source. For instance, a Pd(0) complex can react with CF3I in an oxidative addition step to form a Pd(II)-CF3 intermediate. Similarly, photoinitiated oxidative addition of CF3I to Au(I) complexes has been reported to form stable Au(III) intermediates. nih.gov

Reductive Elimination : This is the product-forming step and is the microscopic reverse of oxidative addition. libretexts.orglibretexts.org Two ligands from the metal coordination sphere couple and are eliminated from the metal, while the metal's oxidation state is reduced by two. For C–CF3 bond formation, an aryl or vinyl group and a CF3 group on the metal center would couple to form the trifluoromethylated product, regenerating the lower-valent metal catalyst. nih.govnsf.gov For this to occur, the ligands to be eliminated typically need to be in a cis orientation to each other. libretexts.org The C–CF3 reductive elimination can be challenging, but appropriate ligand selection can facilitate this crucial step. nsf.gov

A simplified catalytic cycle for the trifluoromethylation of an aryl halide (Ar-X) would involve:

Oxidative addition of Ar-X to a low-valent metal complex [M(L)n].

Transmetalation with a CF3 source (e.g., "CuCF3") or reaction with a nucleophilic CF3 reagent to form an Ar-M-CF3 intermediate.

Reductive elimination of Ar-CF3 to form the product and regenerate the [M(L)n] catalyst.

The ligands coordinated to the transition metal center play a pivotal role in catalysis. They can influence the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity. nsf.gov

Key roles of ligands include:

Modulating Electronic Properties : Electron-donating ligands can increase the electron density on the metal center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially favoring the reductive elimination step.

Steric Influence : Bulky ligands can promote reductive elimination by creating steric crowding around the metal center. nsf.gov They can also influence the regioselectivity and stereoselectivity of the reaction by controlling how the substrate approaches the catalytic center.

Enabling Redox Processes : In some systems, the ligand itself can be redox-active, participating directly in the electron transfer processes of the catalytic cycle. For example, well-defined copper complexes with iminosemiquinone ligands have been shown to facilitate the single-electron reduction of an electrophilic CF3+ source into •CF3 radicals, where the ligand, not the copper center, shuttles between redox states. nih.govrsc.org

In palladium-catalyzed aryl-CF3 coupling, the choice of phosphine (B1218219) ligand is critical. Studies have shown that bulky, electron-rich phosphinoferrocene (B6310582) ligands can significantly enhance the rate of Ph–CF3 reductive elimination from Pd(II) centers. nsf.gov Similarly, in copper-catalyzed reactions, additives like water have been shown to act as promoters, possibly by facilitating the formation of key reactive intermediates through ligand exchange. cas.cn

Ligand/System Metal Effect Reaction Type
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF)PalladiumIncreased rate of Ph-CF3 reductive elimination due to steric bulk. nsf.govAryl-CF3 Cross-Coupling
IminosemiquinoneCopperActs as a redox-active ligand, enabling CF3 radical generation. nih.govrsc.orgTrifluoromethylation of silyl enol ethers
NaphthyridineNickelStabilizes Ni(III)-CF3 complexes for photocatalytic C-H trifluoromethylation. nii.ac.jpC-H Trifluoromethylation
Water (as additive/promoter)CopperPromotes reaction of "CuCF3" with α-diazo esters. cas.cnα-Trifluoromethylation of esters

This table illustrates how different ligands and additives can influence the outcome of transition metal-catalyzed trifluoromethylation reactions.

Mechanistic Insights from Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) serve as a powerful tool for elucidating reaction mechanisms by providing insight into the rate-determining step and the nature of the transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). While specific KIE studies on α-CF3-TMC are not detailed in the available literature, the principles can be illustrated through analogous systems involving C-H bond activation, a critical step in many organic transformations.

In the oxidation of substituted cyclopropylmethanes by cytochrome P450 enzymes, for instance, significant primary and secondary KIEs have been observed. nih.gov The primary KIE (P), resulting from the breaking of a C-H/C-D bond, and the secondary KIE (S), arising from isotopic substitution at a position not directly involved in bond cleavage, can be measured. nih.govescholarship.org Large primary KIEs suggest that C-H bond cleavage is part of the rate-determining step. masterorganicchemistry.com For example, studies on CYP119 and CYP2B4 Compound I yielded large primary KIEs (P = 9.8 and 8.9, respectively), indicating a transition state involving hydrogen abstraction. nih.gov

Table 1: Illustrative Kinetic Isotope Effects in Oxidation Reactions

EnzymePrimary KIE (P)Secondary KIE (S)Implication
CYP119 Compound I9.81.07C-H bond cleavage is rate-determining. nih.gov
CYP2B4 Compound I8.91.05C-H bond cleavage is rate-determining. nih.gov

Applying this logic to reactions involving α-CF3-TMC, a KIE study could differentiate between potential mechanisms. For example, if a reaction involved the deprotonation at the α-carbon as the rate-limiting step, a significant primary KIE would be expected upon deuteration of that position. Conversely, the absence of a significant KIE would suggest that this C-H bond cleavage is not rate-limiting. masterorganicchemistry.com

Nucleophilic vs. Electrophilic Trifluoromethylation Mechanisms

The introduction of a trifluoromethyl (CF3) group, a key feature of α-CF3-TMC, can be achieved through various mechanisms, broadly categorized as nucleophilic, electrophilic, or radical pathways. beilstein-journals.orgnih.gov The distinction between nucleophilic and electrophilic approaches lies in the electronic nature of the trifluoromethyl source and the substrate. nih.gov

Nucleophilic Trifluoromethylation involves the reaction of an electrophilic substrate with a nucleophilic "CF3⁻" equivalent. nih.govwikipedia.org A prominent reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent. beilstein-journals.orgwikipedia.org This reagent, when activated by a fluoride (B91410) source, delivers a CF3 anion to electrophilic centers like carbonyls or activated alkenes. wikipedia.org

Electrophilic Trifluoromethylation employs an electrophilic "CF3⁺" source that reacts with a nucleophilic substrate. nih.govwikipedia.org Reagents for this transformation include hypervalent iodine(III)-CF3 compounds (e.g., Togni's reagents) and S-(trifluoromethyl)sulfonium salts (e.g., Umemoto's reagents). beilstein-journals.orgconicet.gov.ar These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including arenes, alkenes, and enolates. nih.govconicet.gov.ar The synthesis of α-CF3-chalcone, a compound class that includes α-CF3-TMC, has been accomplished using such electrophilic reagents.

The choice between these mechanisms often depends on the substrate's reactivity and the desired regioselectivity. Some transformations may even proceed through a radical pathway, initiated by the generation of a trifluoromethyl radical (CF3•) from sources like sodium trifluoromethanesulfinate (CF3SO2Na). beilstein-journals.orgrsc.orgrsc.org

Table 2: Comparison of Trifluoromethylation Mechanisms

CharacteristicNucleophilic TrifluoromethylationElectrophilic Trifluoromethylation
CF3 Source Nature Acts as a nucleophile (CF3- equivalent) nih.govActs as an electrophile (CF3+ equivalent) nih.govwikipedia.org
Example Reagents Trifluoromethyltrimethylsilane (TMSCF3) beilstein-journals.orgwikipedia.orgTogni's reagents, Umemoto's reagents beilstein-journals.orgconicet.gov.ar
Substrate Nature Electrophilic (e.g., carbonyls, aryl halides) wikipedia.orgNucleophilic (e.g., arenes, alkenes, enolates) conicet.gov.ar
General Scheme Nu-CF3 + E+ → E-CF3E-CF3 + Nu- → Nu-CF3

"Fluoride-Rebound" Mechanisms

A distinct and more recently elucidated pathway for C-CF3 bond formation is the "fluoride-rebound" mechanism. labroots.comchemrxiv.org This catalytic mechanism differs significantly from traditional nucleophilic or electrophilic transfers. It involves the temporary abstraction of a fluoride ion from the trifluoromethyl group itself, followed by its return in a subsequent step. blogspot.com

This process has been observed in gold- and boron-catalyzed reactions. labroots.comblogspot.com In a typical cycle, a Lewis acidic catalyst, such as a borane (B79455) like B(C6F5)3, abstracts a fluoride ion from a metal-bound CF3 group (e.g., on a gold complex). chemrxiv.orgblogspot.com This abstraction generates a highly reactive, metal-bound difluorocarbene intermediate (:CF2). labroots.comuniversityofcalifornia.edu This electrophilic carbene fragment then undergoes migratory insertion with another group attached to the metal center. google.com The final step is the "rebound" of the fluoride ion to the difluorinated carbon, which regenerates the catalyst and releases the fully formed trifluoromethylated product. blogspot.com This mechanism is particularly valuable for synthesizing complex molecules and has been adapted for producing 18F-radiolabeled tracers for positron emission tomography (PET). labroots.comuniversityofcalifornia.edu

Table 3: Key Steps of the Fluoride-Rebound Mechanism

StepDescriptionKey Species
1. Fluoride AbstractionA Lewis acid catalyst removes a fluoride ion from the metal-CF3 complex. blogspot.com[M-CF3], Lewis Acid (e.g., Borane)
2. Intermediate FormationGenerates a highly reactive metal-bound difluorocarbene intermediate. labroots.comuniversityofcalifornia.edu[M=CF2]+
3. Migratory InsertionAn adjacent organic group (R) on the metal center migrates to the carbene carbon. google.com[M-CF2-R]+
4. Fluoride ReboundThe abstracted fluoride ion returns to the difluorinated carbon, forming the C-CF3 bond and releasing the product. blogspot.comR-CF3

Protonation and Rearrangement Mechanisms

The structure of α-CF3-TMC, featuring an α,β-unsaturated ketone, is susceptible to reactions initiated by protonation, which can lead to various molecular rearrangements. Protonation typically occurs at the carbonyl oxygen, enhancing the electrophilicity of the β-carbon, or potentially at the double bond, leading to the formation of a carbenium ion intermediate. beilstein-journals.org

The stability of the resulting carbocation is heavily influenced by the powerful electron-withdrawing nature of the adjacent trifluoromethyl group. While the CF3 group is generally destabilizing to an adjacent positive charge, some stabilization can occur through hyperconjugation or fluorine lone pair interaction. beilstein-journals.org Direct observation of such α-(trifluoromethyl)carbenium ions is possible in superacidic media. beilstein-journals.org

These cationic intermediates can undergo subsequent rearrangements. A relevant analogy is the Meinwald rearrangement, a Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound that proceeds through a carbocation intermediate and a 1,2-hydride or alkyl shift. nih.gov In systems related to α-CF3-TMC, acid-catalyzed reactions can drive cyclizations or migrations. For example, studies on CF3-ynones have shown that acid catalysis can switch the reaction pathway between forming different heterocyclic products. researchgate.net Similarly, electrochemical studies of styrenes have demonstrated that radical cation intermediates can undergo rearrangements to form more stable carbocations before yielding the final product. rsc.org The activation of α-(trifluoromethyl) alcohols or their silyl ethers with Brønsted or Lewis acids can generate transient carbenium ions that lead to cyclized products like indanes. beilstein-journals.org

Structural Characterization and Stereochemical Assignment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of Alpha-CF3-TMC, confirming its molecular structure and providing insights into its electronic properties and the stereochemistry of the olefinic bond.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the analysis of fluorinated organic compounds like this compound. The chemical shift of the trifluoromethyl (CF₃) group provides direct evidence of its electronic environment. In the case of α-trifluoromethyl chalcones, the stereochemistry of the double bond significantly influences the ¹⁹F NMR signal. Research on the synthesis of this compound has shown that its stereochemistry can be assigned as the E-isomer based on its ¹⁹F NMR spectrum. This assignment is crucial for understanding the molecule's geometry. For some related α-fluoro-chalcones, the Z-isomer has been identified, highlighting the importance of this technique in distinguishing between different geometric forms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, including two-dimensional (2D) techniques, are indispensable for the complete structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of α-trifluoromethyl chalcones provides key information. The protons on the α,β-unsaturated system typically appear as doublets. For related α-trifluoromethyl chalcones with a trans geometry, the coupling constant (J) between the α- and β-protons is large, generally in the range of 15 to 17 Hz. The aromatic protons of the trimethoxyphenyl and the second aromatic ring will show complex splitting patterns depending on their substitution.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C NMR spectra.

TechniqueObserved FeatureTypical Chemical Shift (δ) / Coupling Constant (J)Structural Implication
¹⁹F NMRCF₃ SignalSpecific to E/Z isomerStereochemical assignment of the olefinic bond.
¹H NMRα- and β-protonsJ ≈ 15-17 HzConfirms trans geometry of the double bond.
¹³C NMRCarbonyl Carbon (C=O)~188-194 ppmPresence of the chalcone (B49325) backbone.
¹³C NMRCF₃ CarbonQuartet (due to C-F coupling)Confirms the presence of the trifluoromethyl group.

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for this purpose. In ESI-MS analysis of related α-trifluoromethyl chalcones, the protonated molecule [M+H]⁺ is typically observed, allowing for the unambiguous determination of the molecular weight. For example, a related compound, (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one, shows an [M+H]⁺ peak at m/z 316.30, which corresponds to its calculated molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) can further provide the exact mass, which confirms the elemental formula.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a chalcone is characterized by strong absorption bands corresponding to the α,β-unsaturated carbonyl group. The C=O stretching vibration typically appears in the range of 1656–1695 cm⁻¹. The C=C stretching of the olefinic bond is usually observed around 1502–1514 cm⁻¹. mdpi.com The presence of the CF₃ group will also give rise to strong absorption bands, typically in the 1350-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond and the aromatic ring vibrations often give strong signals in the Raman spectrum, which can be useful for structural confirmation.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1656–1695
Olefinic (C=C)Stretching1502–1514
Trifluoromethyl (C-F)Stretching1350–1100

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. Chalcones possess an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV-Vis region. Typically, chalcones exhibit two main absorption bands: Band I, which appears at longer wavelengths (around 340-390 nm), and Band II, at shorter wavelengths (around 220-270 nm). derpharmachemica.com The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and can be used to monitor reactions involving the chalcone chromophore. For example, a related α-trifluoromethyl chalcone exhibits a λₘₐₓ at 254 nm. dntb.gov.ua

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. While a crystal structure for this compound itself is not publicly available, the X-ray structure of a related compound, α-fluoro-2',4',5'-trimethoxychalcone (α-F-TMC), has been reported. This analysis confirmed the Z-configuration of the double bond and an s-trans conformation, with a dihedral angle of 54.33° between the two aromatic rings. Such data from closely related structures provides a valuable model for understanding the likely solid-state conformation of this compound.

Conformational Dynamics and Chirality

The stereochemistry and conformational flexibility of α-CF3-chalcones, including this compound, are critical determinants of their chemical reactivity and biological interactions. The introduction of a trifluoromethyl (CF3) group at the α-position of the chalcone scaffold introduces significant steric and electronic effects that govern the molecule's three-dimensional structure and potential for chirality.

The stereochemistry of the double bond in α-CF3-TMC has been assigned as the E-isomer. This assignment was determined based on its 19F NMR chemical shift of -62.1 ppm. uni-regensburg.de This value is consistent with established data for other (E)-α-CF3-α,β-unsaturated compounds, which typically exhibit 19F NMR shifts around -65 ± 2 ppm, whereas the corresponding Z-isomers are found at approximately -58 ± 2 ppm. uni-regensburg.de

Conformational Dynamics

The conformational dynamics of chalcones are primarily dictated by the rotation around the single bonds of the propenone linker. For the general chalcone structure, two main conformations, s-cis and s-trans, are possible due to rotation around the C1-Cα bond. The trans isomer about the Cα=Cβ double bond is generally more stable. nih.gov

While specific conformational analysis data for this compound is not extensively available, studies on structurally related α,β-unsaturated ketones and trifluoromethylated compounds provide valuable insights into its likely conformational behavior. The presence of the bulky and strongly electron-withdrawing CF3 group at the α-position significantly influences the rotational barriers and conformational preferences.

Computational studies on similar molecules, such as α-fluoroketones, have shown that the conformational preferences are influenced by the solvent environment. nih.gov For instance, in polar solvents, conformations that align the carbon-halogen bond with the carbonyl group may be favored. nih.gov The rotation of the CF3 group itself also contributes to the molecule's dynamic nature. The barrier to rotation for a CF3 group on an aromatic system has been calculated to be influenced by intermolecular interactions in the solid state. brynmawr.edu For an isolated molecule, this barrier can be relatively low. brynmawr.edu

Table 1: General Conformational Features of Chalcones and Related Compounds

FeatureDescriptionReference
Isomerism Chalcones primarily exist as trans and cis isomers, with the trans form being thermodynamically more stable. nih.gov
Conformations Rotation around the single bonds of the propenone bridge leads to s-cis and s-trans conformers. nih.gov
α-Substitution Introduction of a group at the α-position can impact the planarity and fluorescence properties of the chalcone scaffold. nih.gov
CF3 Group Rotation The rotational barrier of a CF3 group can be influenced by its environment, with lower barriers in isolated molecules compared to the solid state. brynmawr.edu

Chirality

Chirality in organic molecules most commonly arises from a carbon atom bonded to four different substituents, known as a chiral center. chadsprep.comutexas.edu While this compound in its ground state does not possess a traditional chiral center, the introduction of the CF3 group at the α-position of the propenone backbone can lead to the potential for generating chiral centers through chemical reactions.

For instance, reactions involving nucleophilic addition to the β-carbon of the α,β-unsaturated system can create a new stereocenter. The facial selectivity of such an attack would be influenced by the steric and electronic nature of the substituents on the aromatic rings and the α-CF3 group. The synthesis of chiral α-trifluoromethyl amines, for example, has been achieved through stereoselective reactions on related trifluoromethylated substrates. nih.gov

The development of enantioselective catalytic methods for reactions involving chalcones and their derivatives is an active area of research. khanacademy.org These methods often utilize chiral catalysts to control the stereochemical outcome of reactions, leading to the formation of a specific enantiomer. khanacademy.org Diastereomers, which are stereoisomers that are not mirror images, can also be formed in reactions involving molecules with multiple stereocenters. chadsprep.com

Table 2: Key Concepts in Chirality

ConceptDefinitionReference
Chiral Molecule A molecule that is non-superimposable on its mirror image. utexas.edulibretexts.org
Chiral Center A tetrahedral atom (commonly carbon) bonded to four different groups. chadsprep.comutexas.edu
Enantiomers Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties except for the direction of rotation of plane-polarized light. chadsprep.comkhanacademy.org
Diastereomers Stereoisomers that are not mirror images of each other. They typically have different physical properties. chadsprep.com
Optical Activity The ability of a chiral molecule to rotate the plane of polarized light. khanacademy.org

Compound Names Table

Abbreviation / Trivial NameSystematic Name
This compound(E)-3-(2,3,4,5-tetramethoxyphenyl)-1-phenyl-2-(trifluoromethyl)prop-2-en-1-one
α-Br-TMC(E)-2-bromo-3-(2,3,4,5-tetramethoxyphenyl)-1-phenylprop-2-en-1-one

Influence of Trifluoromethylation on Molecular Properties and Reactivity

Electronic Effects of the CF₃ Group

The trifluoromethyl group is renowned as one of the most potent electron-withdrawing groups in organic chemistry nih.govmetabolomicsworkbench.org. This strong electron-withdrawing effect is primarily inductive (-I), arising from the high electronegativity of the three fluorine atoms metabolomicsworkbench.orgfrontiersin.orgscience.gov. The fluorine atoms pull electron density away from the carbon atom to which they are bonded, rendering this carbon partially positive. This positive character is then inductively transmitted through the sigma bonds to adjacent parts of the molecule frontiersin.org. In systems like aromatic rings, the CF₃ group deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution by decreasing electron density science.gov. For α-CF3-TMC, the inductive effect of the CF₃ group at the alpha position significantly influences the electron distribution within the α,β-unsaturated carbonyl system.

Modulation of Chemical Reactivity

The combined electronic and steric effects of the trifluoromethyl group significantly modulate the chemical reactivity of α-CF3-TMC, particularly at the α,β-unsaturated carbonyl (enone) moiety, which is a classic Michael acceptor.

The α,β-unsaturated carbonyl system in chalcones is an electrophilic site, susceptible to nucleophilic attack, particularly at the beta-carbon (1,4-addition or Michael addition). The strong electron-withdrawing inductive effect of the trifluoromethyl group at the alpha position of α-CF3-TMC enhances the electrophilicity of this Michael acceptor site. By withdrawing electron density, the CF₃ group increases the partial positive charge on the beta-carbon, making it a more attractive target for nucleophiles. Studies on α-substituted chalcones (α-X-TMCs) have shown that the nature of the substituent X at the alpha position has a significant impact on the electrophilicity, with electron-withdrawing groups increasing reactivity. α-CF3-TMC has been identified as a potent electrophile within a series of α-X-TMCs.

The enhanced electrophilicity of α-CF3-TMC makes it highly reactive towards nucleophiles, especially thiols. The reaction between α,β-unsaturated carbonyl compounds and thiols is a well-known Michael addition. The increased electrophilicity conferred by the α-CF₃ group in α-CF3-TMC leads to enhanced thiol alkylating activity. Research has demonstrated a strong correlation between the chemical reactivity of α-X-TMCs with thiols (quantified by second-order rate constants, k₂) and their biological activity, such as the inhibition of NO production. α-CF3-TMC exhibits high thiol reactivity compared to other α-substituted chalcones..

The following table illustrates the correlation between the nature of the α-substituent (X) in α-X-TMCs, their thiol reactivity (k₂), and their potency in inhibiting NO production (IC₅₀):

α-Substituent (X)Thiol Reactivity (k₂, M⁻¹s⁻¹)NO Inhibition (IC₅₀, nM)
CF₃17.1 ± 1.8120
Br2.89 ± 0.08640
Cl1.65 ± 0.021992
I0.282 ± 0.0153150
H0.193 ± 0.0194440
F0.0168 ± 0.0003512900

This data highlights that the presence of the strongly electron-withdrawing CF₃ group results in the highest thiol reactivity and the lowest IC₅₀ value for NO inhibition among the tested halogens and hydrogen, indicating a strong correlation between electrophilicity and this specific biological effect.

Besides thiols, α-CF3-TMC and similar α,β-unsaturated carbonyl compounds can react with a variety of other nucleophiles through Michael addition. The enhanced electrophilicity of the beta-carbon due to the α-CF₃ group would facilitate reactions with other nucleophilic species, such as alcohols, amines, and cyanide, among others. The reactivity profile with different nucleophiles can be influenced by both the electronic activation by the CF₃ group and the steric environment around the reactive center.

Thiol Reactivity and Electrophilic Reactions

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of the trifluoromethyl group significantly influences the acidity and basicity of nearby functional groups. By stabilizing the negative charge of a conjugate base, the CF₃ group increases the acidity of a proton on an adjacent atom or within a nearby acidic function metabolomicsworkbench.org. Conversely, it decreases the basicity of amines by destabilizing the positive charge on the conjugate acid. This effect is more pronounced when the CF₃ group is closer to the ionizable center metabolomicsworkbench.org. For instance, p-(trifluoromethyl)benzoic acid is more acidic than benzoic acid due to the electron-withdrawing effect of the CF₃ group stabilizing the carboxylate anion.

The pKa of benzoic acid is approximately 4.19. For p-(trifluoromethyl)benzoic acid, the theoretically calculated pKa is 3.69, demonstrating the acidifying effect of the trifluoromethyl group.

CompoundStructurepKaPubChem CID
Benzoic acidC₆H₅COOH~4.19243
p-(trifluoromethyl)benzoic acidF₃CC₆H₄COOH~3.699966

This comparison illustrates how the electron-withdrawing nature of the CF₃ group, even when separated by a phenyl ring, increases the acidity of the carboxylic acid functional group. For α-CF3-TMC, the impact on acidity or basicity would depend on the presence and location of ionizable functional groups within the 2',3,4,4'-tetramethoxychalcone (B14108424) scaffold relative to the alpha-positioned CF₃ group.

The trifluoromethyl group (-CF3) is a significant substituent in medicinal chemistry and drug design, largely due to its profound influence on molecular properties, particularly lipophilicity (LogP). The introduction of a trifluoromethyl group generally leads to an increase in a compound's lipophilicity compared to its non-fluorinated or methyl-substituted counterparts. ontosight.aiontosight.airesearchgate.netontosight.airesearchgate.netnih.gov This enhancement in lipophilicity is a key factor in improving a compound's ability to cross cell membranes and interact with biological targets. ontosight.aitaylorandfrancis.com

The effect of trifluoromethylation on lipophilicity is not always simple and can be context-dependent, influenced by the position of the CF3 group within the molecule and the presence of other functional groups. acs.orgchemrxiv.orgd-nb.info For instance, studies on trifluoromethylated aliphatic alcohols have shown that the enhancement in lipophilicity is most pronounced when the trifluoromethyl group is in the alpha position. nih.gov The effect is less significant for beta- and gamma-trifluoromethylated alcohols, and delta- and epsilon-trifluoromethyl compounds can even be more hydrophilic than their parent compounds. nih.gov This positional effect is thought to be primarily controlled by the inductive effect of the electron-withdrawing trifluoromethyl group on nearby polar functionalities, such as a hydroxyl group. nih.gov

While trifluoromethylation typically increases lipophilicity, research has also explored strategies to reduce the lipophilicity of fluorinated compounds. For example, changing a CF3 group of a perfluoroalkyl chain to a methyl group can lead to a significant reduction in lipophilicity. acs.orgugent.be Similarly, replacing a C-F bond of a trifluoromethyl group with a C-Me group can also decrease LogP, even with chain elongation. acs.orgugent.be

The magnitude of the lipophilicity increase due to a CF3 group can be substantial. The Hansch constant, a measure of a substituent's lipophilicity, is approximately 0.88 for a CF3 group, indicating its significant lipophilic contribution. ruhr-uni-bochum.de For comparison, the trifluoromethylthio group (-SCF3) has an even higher Hansch constant of 1.44, suggesting a greater enhancement in lipophilicity. ruhr-uni-bochum.de

Experimental determination of LogP values for fluorinated compounds can be achieved through various methods, including traditional shake-flask methods, UV-spectroscopy (for chromophoric compounds), and more recently, 19F NMR-based protocols, which are particularly useful for compounds lacking a chromophore. acs.orgnih.govuni-mainz.de These methods allow for the quantitative assessment of how trifluoromethylation impacts the partitioning behavior of a molecule between octanol (B41247) and water phases. acs.orguni-mainz.de

Research findings consistently demonstrate that the incorporation of the trifluoromethyl group is a valuable strategy in drug discovery to modulate lipophilicity, thereby influencing absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.aiontosight.airesearchgate.netontosight.aiacs.orgresearchgate.netontosight.aihovione.com While a direct data table for "Alpha-CF3-TMC" is not available in the search results, the general principles derived from studies on various trifluoromethylated compounds highlight the expected increase in lipophilicity upon introduction of the CF3 group.

The following table illustrates the general concept of how trifluoromethylation impacts LogP based on available data for related fluorinated compounds. It's important to note that the specific increase for this compound would depend on its exact structure and the position of the CF3 group.

Compound Class / ModificationChange in Lipophilicity (LogP)NotesSource
Aliphatic alcohol with alpha-CF3 groupStrong increaseCompared to non-fluorinated analog nih.gov
Aliphatic alcohol with beta/gamma-CF3 groupBarely measurable enhancementCompared to non-fluorinated analog nih.gov
Aliphatic alcohol with delta/epsilon-CF3 groupConsiderably more hydrophilicCompared to non-fluorinated analog nih.gov
Replacement of CF3 with CH3 in perfluoroalkyl chainDrastic reduction acs.orgugent.be
Replacement of C-F with C-Me in CF3 groupReductionEven with chain elongation acs.orgugent.be
Introduction of SCF3 vs CF3Greater enhancement (SCF3)Hansch constant: SCF3 (1.44) > CF3 (0.88) ruhr-uni-bochum.de
Trifluoromethylation of heterocyclic compoundsIncreaseEnhances lipophilicity and metabolic stability ontosight.aiontosight.ai

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases nih.govwikipedia.org. It is a powerful tool in theoretical chemistry, enabling the prediction of molecular structures, properties, and reactivity jstar-research.comwikipedia.orgresearchgate.net. DFT's popularity stems from its favorable balance between computational cost and accuracy compared to more computationally expensive traditional ab initio methods nih.govwikipedia.org.

Calculation of Electronic Structure and Energetics

DFT is fundamentally used to calculate the electronic structure of a system, which describes the distribution of electrons within a molecule or material wikipedia.orgfrontiersin.org. By determining the electron density, DFT can provide insights into the ground state energy and other electronic properties wikipedia.orgfrontiersin.orgfas.org. These calculations are crucial for understanding the stability of molecules and the energy changes involved in chemical processes jstar-research.comfas.orgacs.org. Properties such as molecular geometries, bond dissociation energies, and relative free energies of reactions can be predicted through DFT calculations jstar-research.com.

Prediction of Reactivity and Selectivity

DFT calculations can be employed to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and charge distribution, chemists can gain insights into potential reaction sites and pathways jstar-research.comjmchemsci.com. Conceptual DFT (CDFT) provides reactivity descriptors that help rationalize and predict chemical behavior rsc.org. Computational studies using DFT can explore how electronic effects and orbital overlap influence reactivity and regioselectivity chem8.org. Machine learning approaches can also be integrated with DFT to improve the accuracy and speed of reactivity predictions rsc.orgnih.govresearchgate.netacs.org.

Transition State Analysis and Reaction Pathway Mapping

Identifying transition states (TS) is essential for understanding reaction mechanisms and predicting reaction rates github.iosolubilityofthings.com. DFT is a primary tool for locating transition states on a potential energy surface (PES) github.iosolubilityofthings.comoup.com. By mapping the energy profile along a reaction coordinate, DFT calculations can reveal the energy barrier (activation energy) that must be overcome for a reaction to occur github.iosolubilityofthings.comoup.com. This analysis provides crucial information about the kinetics and feasibility of a reaction acs.orgsolubilityofthings.com. Methods exist to automate and accelerate the localization of transition states using computational approaches, often starting with initial guesses that are refined using DFT chemrxiv.orgresearchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time mdpi.commdpi.comnih.gov. By applying classical mechanics to calculate the forces between atoms, MD simulations can provide insights into the dynamic behavior of chemical systems mdpi.comnih.gov.

MD simulations are valuable for studying systems at finite temperatures and exploring conformational changes, molecular interactions, and transport properties mdpi.commdpi.comnih.gov. They can be used to characterize the dynamics of organic compounds and their interactions in various environments, such as at surfaces annualreviews.org. MD simulations can also predict properties like aggregation propensity nih.gov and are used in the initial stages of drug design and development to understand drug-target interactions mdpi.comnih.govpatsnap.com. While classical MD does not typically model bond breaking or formation, QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be used for reactions involving changes in covalent bonds nih.gov.

In Silico Methods for Structure-Reactivity Correlation

"In silico" methods encompass a broad range of computational approaches used to study biological and chemical problems nih.govpatsnap.comjapsonline.comresearchgate.net. In the context of structure-reactivity correlation, these methods aim to establish relationships between the structural features of molecules and their chemical reactivity japsonline.comresearchgate.netexactelabs.com.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent in silico techniques that correlate molecular descriptors with biological activities or physicochemical properties japsonline.comresearchgate.netexactelabs.com. These models can be used to predict the properties or reactivity of new compounds based on their structure japsonline.comresearchgate.netexactelabs.com. In silico methods, including molecular docking and virtual screening, are widely applied in drug discovery to predict how molecules interact with biological targets and to identify potential lead compounds nih.govpatsnap.com.

Spectroscopic Property Prediction and Interpretation

Computational methods are increasingly important for predicting and interpreting spectroscopic properties, which provide experimental information about molecular structure and dynamics mdpi.comprotheragen.aihalo.science. Predicting spectra computationally can aid in identifying substances, determining chemical composition, and characterizing material properties protheragen.ai.

DFT, particularly its time-dependent extension (TD-DFT), is commonly used to predict electronic spectra such as UV-Vis protheragen.aihalo.science. Computational techniques based on quantum chemistry can also simulate vibrational spectra like Infrared (IR) and Raman, providing detailed information about chemical structure and bonding protheragen.airesearchgate.net. Predicting spectroscopic properties computationally helps in the interpretation of experimental data and can reduce the need for extensive experimental work protheragen.airesearchgate.net.

Compound Names and PubChem CIDs

Catalytic Applications Beyond Synthesis if Applicable to the Compound Itself or Its Derivatives

Role as Ligands in Organometallic Catalysis

The use of α-CF3-TMC or other trifluoromethylated chalcones directly as ligands in organometallic catalysis is not widely documented in dedicated studies. However, the structural motifs within these molecules are relevant to ligand design. Organometallic catalysts consist of a central metal atom surrounded by organic or inorganic ligands that modulate the catalyst's activity and selectivity. mlsu.ac.in The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a potential ligand, which in turn affects the catalytic activity of the metal center. lehigh.edu

Research into related structures provides insight into potential applications. For instance, trifluoromethyl groups are intentionally incorporated into various ligand scaffolds, such as phosphines and N-heterocyclic carbenes (NHCs), to fine-tune the electronic environment of catalytic metal centers like copper and nickel. lehigh.edu Additionally, trifluoromethylated hydrazones, which can be synthesized from chalcones, are recognized as valuable building blocks in chemistry, with some derivatives participating in reactions involving organometallic reagents. beilstein-journals.org While direct use as a primary ligand is not established, the chalcone (B49325) backbone offers multiple sites for functionalization, suggesting that derivatives of α-CF3-TMC could be engineered to act as ligands for various catalytic transformations.

Precursors for Catalytically Active Species

Chalcones and their derivatives can serve as precursors for synthesizing catalytically active species or be substrates in reactions that generate other valuable compounds. researchgate.netnih.gov For example, trifluoromethylated chalcones undergo reactions to produce other CF3-containing molecules, such as trifluoromethylated pyrazoles, through processes like (3+2)-cycloaddition. acs.org In one study, a model 5-benzoylpyrazoline was prepared from a chalcone and a hydrazonoyl bromide, which was then oxidized to form a pyrazole. acs.org

The trifluoromethylation of chalcones itself is a key reaction, often employing organometallic reagents or catalysts. One method uses trifluoroiodomethane with diethyl zinc and Wilkinson's catalyst. wikipedia.org Another practical synthesis of trifluoromethylated tertiary silyl (B83357) ethers from various chalcones is achieved using Ruppert's reagent (TMSCF3) with a simple cesium carbonate catalyst. mdpi.com This reaction proceeds via a 1,2-addition pathway to the carbonyl group of the chalcone. mdpi.comsemanticscholar.org

Material Science Applications

The introduction of the trifluoromethyl group into organic structures is a well-established strategy for developing advanced materials with specific, desirable properties. mdpi.comsemanticscholar.org The strong electronegativity and size of the CF3 group can influence intermolecular interactions, thermal stability, and surface properties.

Modification of Polymer Properties

Incorporating CF3 groups is a powerful method for modifying the properties of polymers. researchgate.net This strategy is employed to create materials with low surface energy, enhanced thermal stability, chemical resistance, and specific optical properties. researchgate.net Fluorinated polymers often exhibit hydrophobicity, making them useful for applications requiring water repellency. rsc.org

Research has shown that introducing trifluoromethyl groups into polymer backbones or side chains can significantly improve material characteristics. For example, poly(arylene ether nitrile) copolymers containing CF3 groups have been designed to have a low dielectric constant and improved water resistance. researchgate.net In another study, a trifluoromethyl group-modified non-fullerene acceptor was synthesized for use in polymer solar cells, resulting in a significant increase in power conversion efficiency from 8.4% to 13.3% when blended with a polymer donor. acs.org The CF3 group in the acceptor molecule led to a narrower band gap, stronger light absorption, and better electron transport properties. acs.org

Although direct polymerization of α-CF3-TMC is not a common application, chalcone moieties have been incorporated into polymers. For example, an acrylate (B77674) polymer with a chalcone moiety has been synthesized and studied. ijbpsa.com Given the known effects of the CF3 group, incorporating a monomer derived from α-CF3-TMC or a similar trifluoromethylated chalcone could be a viable strategy for creating polymers with tailored thermal, optical, and surface properties.

Below is a table summarizing the effect of trifluoromethylation on polymer properties based on a representative study:

Polymer SystemProperty ModifiedObservation
PM6 polymer donor blended with non-fullerene acceptor Power Conversion Efficiency (PCE)The acceptor with a CF3 group (ITCF3) showed a PCE of 13.3% , compared to 8.4% for the non-fluorinated version (ITIC). acs.org
Electron TransportThe trifluoromethylated acceptor exhibited improved electron mobility. acs.org
Light AbsorptionThe CF3-modified acceptor showed stronger and broader light absorption. acs.org
Poly(arylene ether nitrile) copolymers Dielectric ConstantIntroduction of CF3 groups helps in achieving a low dielectric constant. researchgate.net
Water ResistanceThe presence of CF3 groups improves the material's resistance to water. researchgate.net

Development of Functional Coatings

Functional coatings are layers applied to a substrate to add or enhance its technical properties, such as water resistance, chemical inertness, or low friction. rsc.org The incorporation of fluorine-containing compounds, particularly those with CF3 groups, is a key strategy for creating hydrophobic and oleophobic (oil-repellent) surfaces. rsc.org These properties arise from the low surface energy of fluorinated materials.

While specific applications of α-CF3-TMC in coatings are not detailed, the principle of using fluorinated molecules is well-established. For instance, polymers with multiple CF3 groups have been developed as additives to modify the surface properties of other bulk polymers, creating a stable and durable hydrophobic surface layer. rsc.org Similarly, electrodes have been modified by electropolymerizing thiophene (B33073) derivatives containing a phenyl-CF3 group, with the goal of creating selective surfaces for chemical sensors. mdpi.com The unique properties conferred by the CF3 group make trifluoromethylated chalcones like α-CF3-TMC potential candidates for developing novel functional coatings.

Integration into Nanomaterials

The synthesis and functionalization of nanomaterials for various applications is a rapidly advancing field. Chalcones have been used as precursors in the synthesis of certain nanomaterials or have been the target of nanocatalysis. researchgate.netmdpi.com For instance, zinc oxide (ZnO) nanoparticles have been used as a green catalyst for the synthesis of chalcone and flavanone (B1672756) derivatives. core.ac.uk In another approach, Cu/NiO nanoparticles were synthesized and used as catalysts for producing isatin-based chalcones. nih.gov

The integration of trifluoromethyl groups into nanomaterials is a strategy to control their surface properties and interactions. Trifluoromethyl-modified metal-organic framework (MOF) nanoparticles have been developed for the selective adsorption of fluorine-containing pesticides, where hydrophobic interactions play a key role. researchgate.net In a different application, trifluoromethyl-pyrrolidone phthalocyanine (B1677752) nanoparticles were created for targeted imaging and photodynamic therapy in cancer cells. researchgate.net Furthermore, fluorinated amphiphilic polymers containing CF3 groups can self-assemble into nanoparticles used as 19F-MRI contrast agents. nih.gov These examples highlight the potential for using molecules like α-CF3-TMC to functionalize nanoparticle surfaces, thereby creating novel nanomaterials for catalysis, sensing, or biomedical applications.

Conclusions and Future Research Directions

Summary of Current Achievements in α-CF₃-TMC Research

Current research on α-CF₃-TMC has primarily highlighted its significant biological activities, particularly within cellular signaling pathways. A key achievement is the identification of α-CF₃-TMC as an inhibitor of JAK2 and STAT5 phosphorylation, processes crucial in signal transduction cascades. nih.gov Furthermore, studies have demonstrated its capacity to activate the Nrf2/HO-1 pathway. nih.gov This dual activity suggests potential therapeutic relevance, as the Nrf2 pathway is a key regulator of the cellular antioxidant and detoxifying response. Research has also indicated that α-CF₃-TMC possesses anti-inflammatory properties, evidenced by its ability to reduce the mRNA levels of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov Compared to other α-substituted chalcones, α-CF₃-TMC has shown potent activation of Nrf2. nih.gov Synthetic routes for α-CF₃-TMC have been developed, including methods involving the trifluoromethylation of α-Br-TMC.

Outstanding Challenges in Synthesis and Mechanistic Understanding

Despite the progress in identifying the biological activities of α-CF₃-TMC, significant challenges remain in both its synthesis and a comprehensive understanding of its mechanisms of action. The synthesis of α-trifluoromethylated carbonyl compounds, a class that includes α-CF₃-TMC, is inherently challenging due to the electron-withdrawing nature of the trifluoromethyl group. Traditional alkylation methods are often inefficient, necessitating the development of specialized reagents and alternative synthetic strategies, such as those involving radical or organometallic approaches. Key concerns in these synthetic methodologies include limitations in substrate scope, the requirement for cryogenic temperatures in some cases, and achieving precise regioselectivity for CF₃ incorporation.

From a mechanistic perspective, while some insights have been gained, such as the inhibition of NF-κB activation upstream of nuclear translocation by related compounds nih.gov, the full spectrum of molecular targets and the precise mechanisms underlying the diverse biological activities observed for chalcones, including α-CF₃-TMC, are not yet completely elucidated. A deeper mechanistic understanding is crucial for optimizing its potential applications and predicting off-target effects.

Emerging Trends in Trifluoromethylation Chemistry

The challenges associated with introducing the trifluoromethyl group into organic molecules have spurred the development of novel trifluoromethylation strategies, representing a significant emerging trend in synthetic chemistry. A key focus is the development of milder and more operationally simple methods for the α-trifluoromethylation of carbonyl compounds and their equivalents. Photoredox catalysis has emerged as a promising strategy in this area, enabling the α-trifluoromethylation of enolsilanes and similar substrates under relatively mild conditions. Beyond carbon trifluoromethylation, the synthesis of N-trifluoromethyl (N-CF₃) motifs in heterocycles is also gaining prominence, driven by the potential of these structures in pharmaceuticals and agrochemicals. Furthermore, trifluoromethylation via C-H activation is an attractive and developing area of research. The generation and utilization of CF₃ radicals from various precursors are also being actively explored for developing new trifluoromethylation reactions. These advancements in general trifluoromethylation chemistry hold potential for developing improved or alternative synthetic routes to α-CF₃-TMC and related fluorinated chalcones.

Potential for Novel Chemical Transformations and Applications in Materials Science

While the primary research on α-CF₃-TMC has centered on its biological activities, the incorporation of the CF₃ group can significantly influence the physicochemical properties of organic molecules, such as lipophilicity and metabolic stability, which are relevant not only to biological activity but also to material properties. Chalcone (B49325) scaffolds, including α-CF₃-TMC, serve as versatile templates for the design and synthesis of new compounds with tailored properties. The structural modifications possible on the chalcone core, such as the introduction of a trifluoromethyl group, can lead to altered biological profiles and potentially novel chemical reactivity. nih.gov

The broader field of trifluoromethylated compounds has established applications in materials science. Although specific applications of α-CF₃-TMC in materials science are not extensively reported in the search results, the general impact of fluorination on material properties (e.g., thermal stability, chemical resistance, electronic properties) suggests potential avenues for future exploration. Research in materials science is increasingly leveraging computational chemistry and novel synthetic methodologies to design and discover new materials with specific functionalities. The unique electronic and steric properties conferred by the α-CF₃ group on the chalcone scaffold could be exploited in the design of novel materials or in facilitating new chemical transformations beyond its known biological roles.

Methodological Advancements in Characterization and Computational Studies

Advancements in analytical and computational methods are playing an increasingly important role in the study of complex organic molecules like α-CF₃-TMC. Spectroscopic techniques, such as ¹⁹F NMR, are essential for the characterization of trifluoromethylated compounds, providing valuable information regarding their structure and stereochemistry.

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental research. DFT calculations can provide insights into the electronic structure, reactivity, and reaction mechanisms of organic molecules and their interactions. While specific detailed computational studies solely focused on the mechanism of action or reactivity of α-CF₃-TMC were not prominently found, computational methods have been successfully applied to understand the behavior of related systems, such as metal complexes with macrocyclic ligands (where "TMC" refers to tetramethylcyclam) and the mechanisms of trifluoromethylation reactions. These examples highlight the potential of computational chemistry to provide deeper mechanistic insights into how α-CF₃-TMC interacts with biological targets or undergoes chemical transformations. Furthermore, computational chemistry is a vital tool in modern materials science for predicting properties and guiding the design of new materials. Techniques like Variable-Temperature Magnetic Circular Dichroism (VT-MCD) and Extended X-ray Absorption Fine Structure (EXAFS) analysis, used in studies of related complexes, illustrate the sophisticated methods available for detailed structural and electronic characterization that could be applied to α-CF₃-TMC if its interactions with metal centers or other species become a research focus. Future research on α-CF₃-TMC will likely benefit significantly from the continued application and development of these advanced characterization and computational methodologies.

Q & A

Q. What are the primary molecular targets of Alpha-CF3-TMC, and how do its inhibitory mechanisms differ from other synthetic chalcone derivatives?

this compound selectively inhibits interleukin-3- and interferon-alpha-induced JAK/STAT signaling pathways, as demonstrated in cytokine-treated cell models . To validate its targets, researchers should employ kinase activity assays (e.g., ELISA-based phosphorylation analysis) and comparative studies with structurally similar compounds (e.g., alpha-Br-TMC). Dose-response curves and Western blotting are critical for confirming specificity and potency .

Q. What standardized protocols are recommended for synthesizing and characterizing this compound to ensure reproducibility?

Synthesis involves a Claisen-Schmidt condensation reaction under controlled conditions, with purity validated via HPLC (>95%) and structural confirmation using NMR and mass spectrometry. Researchers must report reaction yields, solvent systems, and purification steps in detail. For reproducibility, protocols should align with guidelines for reporting synthetic procedures, including batch-to-batch variability assessments .

Q. How can researchers verify the purity and stability of this compound in experimental settings?

Use accelerated stability studies (e.g., exposure to heat, light, and humidity) followed by HPLC analysis. Purity thresholds should meet pharmacopeial standards (e.g., USP <621>). For in vitro assays, stability in cell culture media (e.g., DMEM with 10% FBS) must be confirmed over 24–72 hours using LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s efficacy across different cell lines or model organisms?

Q. How should researchers design dose-response experiments to account for non-linear effects of this compound?

Use a multi-parametric approach:

  • Test concentrations spanning 3 logs (e.g., 0.1–100 µM).
  • Include time-course analyses to distinguish acute vs. chronic effects.
  • Apply Hill slope modeling to identify cooperative binding or off-target interactions. Statistical analysis must follow guidelines for reporting precision (e.g., ≤3 significant figures unless justified by instrument sensitivity) .

Q. What methodologies address the challenge of off-target effects in this compound studies?

  • Proteome-wide profiling : Use affinity pulldown assays with biotinylated this compound and mass spectrometry.
  • CRISPR-Cas9 screens : Identify genes whose knockout/rescue modulates compound efficacy.
  • Molecular docking simulations : Compare binding affinities with unrelated kinases (e.g., EGFR, MAPK) to predict selectivity .

Methodological Considerations

Q. How can researchers ensure ethical and statistically robust in vivo studies of this compound?

  • Adopt the ARRIVE guidelines for animal studies, including power analysis to determine sample size.
  • Report attrition rates, randomization methods, and blinding protocols.
  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions .

What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions about this compound?

Apply the FINER criteria :

  • Feasible : Assess compound availability and technical capacity for target validation.
  • Novel : Compare results with existing chalcone derivatives (e.g., alpha-Br-TMC).
  • Ethical : Justify animal use with alternatives considered (e.g., organoids).
  • Relevant : Link findings to unmet needs in inflammatory or oncology research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.